![molecular formula C20H21N3O4S2 B3304959 N-(4-ethoxyphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide CAS No. 922047-49-2](/img/structure/B3304959.png)
N-(4-ethoxyphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
Overview
Description
N-(4-ethoxyphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is a chemical compound with potential applications in scientific research. This compound is commonly known as EMA401 and belongs to the class of amide compounds. EMA401 is a promising candidate for the development of new drugs that can be used to treat various medical conditions.
Mechanism of Action
EMA401 works by blocking the Nav1.7 channel, which is responsible for transmitting pain signals. By blocking this channel, EMA401 can reduce the sensation of pain. EMA401 has been shown to be selective for the Nav1.7 channel and does not affect other ion channels. This selectivity is important as it reduces the potential for side effects.
Biochemical and Physiological Effects:
EMA401 has been shown to be effective in reducing pain in animal models of neuropathic pain. It has also been shown to be well-tolerated and safe in clinical trials. EMA401 does not appear to have any significant effects on heart rate, blood pressure, or other physiological parameters.
Advantages and Limitations for Lab Experiments
EMA401 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in sufficient quantities for use in experiments. EMA401 is also selective for the Nav1.7 channel, which reduces the potential for off-target effects. However, EMA401 is currently only available in limited quantities, which may limit its use in some experiments.
Future Directions
There are several future directions for research on EMA401. One area of interest is the development of new drugs based on EMA401 that can be used to treat pain. Another area of interest is the development of new compounds that can target other ion channels involved in pain transmission. Additionally, further research is needed to understand the long-term effects of EMA401 and its potential for use in combination with other drugs.
Scientific Research Applications
EMA401 has potential applications in scientific research, particularly in the field of neuroscience. Recent studies have shown that EMA401 can be used to block a specific type of ion channel called the Nav1.7 channel. This channel is involved in the transmission of pain signals, and blocking it can reduce the sensation of pain. EMA401 has been shown to be effective in reducing pain in animal models of neuropathic pain, and clinical trials are currently underway to test its efficacy in humans.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-3-27-17-8-6-15(7-9-17)21-19(24)12-16-13-28-20(22-16)23-29(25,26)18-10-4-14(2)5-11-18/h4-11,13H,3,12H2,1-2H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNJOFYPNCXJMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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